N,N-dioctadecyl-1,3-propanediamine
Description
N,N-Dioctadecyl-1,3-propanediamine is a diamine compound featuring two octadecyl (C₁₈) alkyl chains attached to the nitrogen atoms of a 1,3-propanediamine backbone. Its structure imparts significant hydrophobicity, making it suitable for applications requiring lipid-like behavior, such as surfactant systems, drug delivery, or antimicrobial agents. The long alkyl chains enhance micellar stability and membrane interaction, while the amine groups enable pH-dependent reactivity and coordination chemistry [1], [2].
Properties
CAS No. |
15337-59-4 |
|---|---|
Molecular Formula |
C39H82N2 |
Molecular Weight |
579.1 g/mol |
IUPAC Name |
N',N'-dioctadecylpropane-1,3-diamine |
InChI |
InChI=1S/C39H82N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-41(39-35-36-40)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3 |
InChI Key |
FDBKCXQMGWOXCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain Length Variants
N-Dodecyl-1,3-Propanediamine
- Structure : Single dodecyl (C₁₂) chain attached to one nitrogen.
- Properties: Exhibits antimicrobial activity against Mycobacterium tuberculosis due to its ability to disrupt lipid membranes [1]. Lower hydrophobicity compared to the dioctadecyl analog, resulting in higher water solubility.
- Applications : Disinfectants, antimicrobial formulations.
N,N-Dimethyl-1,3-Propanediamine (DMAPA)
- Structure : Two methyl groups on nitrogen atoms.
- Properties :
- Applications : Intermediate in organic synthesis, corrosion inhibitors.
N,N,N′,N′-Tetramethyl-1,3-Propanediamine (TMPDA)
- Structure : Four methyl groups on both nitrogens.
- Properties: Boiling point: 145–146°C; density: 0.817 g/mL [9], [18]. Acts as a ligand in coordination chemistry (e.g., copper complexes for oxidative coupling reactions) [18]. Limited hydrophobicity compared to dioctadecyl derivatives.
Gemini and Multi-Chain Surfactants
Gemini Surfactants (e.g., VES-T)
- Structure : Two single-chain surfactants linked by a spacer.
- Properties :
- Lower critical micelle concentration (CMC) and higher surface activity than single-chain analogs.
- Temperature resistance up to 150°C, but performance declines beyond this threshold [2].
- Comparison :
- N,N-Dioctadecyl-1,3-propanediamine’s dimeric structure (two C₁₈ chains) may further reduce CMC and enhance thermal stability (>180°C) due to stronger hydrophobic interactions [2].
Tri-Cationic Surfactants
- Structure : Three single-chain surfactants linked to a central core.
- Properties :
- Superior viscoelasticity and sand-suspending capacity in fracturing fluids.
- Temperature resistance up to 180°C, attributed to multi-alkyl chain stabilization [2].
- Comparison :
- Dioctadecyl derivatives may lack the spacer group found in tri-cationic surfactants, limiting electrostatic repulsion modulation but improving lipid membrane compatibility.
Coordination Chemistry and Protonation Behavior
Schiff Base Ligands (e.g., N,N′-Bis(5-Methylsalicylidene)-2-Hydroxy-1,3-Propanediamine)
- Properties :
- Forms stable complexes with metals (logK₁ = 22.07 for H₃L ligand) [5].
- Protonation states vary with pH, influencing coordination efficiency.
- Comparison :
- This compound’s bulky alkyl chains likely hinder metal coordination, making it less suitable for catalytic applications compared to smaller analogs [5].
Protonation Constants in Ionic Media
- N,N′-Dimethyl-1,3-Propanediamine : Protonation constants (logK) are highly sensitive to ionic strength, decreasing in high NaClO₄ solutions [6].
- This compound : Expected to exhibit lower protonation affinity due to hydrophobic shielding of amine groups, reducing pH-dependent solubility.
Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water | CMC (mM) | Thermal Stability (°C) |
|---|---|---|---|---|---|
| This compound | ~593.10 | >300 (est.) | Insoluble | <0.1 | >180 (est.) |
| N-Dodecyl-1,3-propanediamine | ~284.50 | Not reported | Low | ~1–5 | <100 |
| DMAPA | 102.18 | 143–146 | 1e+6 mg/L | N/A | <150 |
| Gemini Surfactant (VES-T) | ~600 (est.) | Not reported | Moderate (dependent on pH) | 0.5–2 | 150–180 |
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